Cas no 105997-04-4 (5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl-)

105997-04-4 structure
Product name:5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl-
5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl-
- galtamycinone
- (1S)-1,5-anhydro-2,6-dideoxy-1-(1,6,10-trihydroxy-8-methyl-5,12-dioxo-5,12-dihydrotetracen-2-yl)-D-arabino-hexitol
- 1,4,6-Trihydroxy-10-(4,5-dihydroxy-6-methyltetrahydropyran-2-yl)-8-methyl-5,12-tetracendione
- 10-(2,6-Dideoxy-beta-L-arabino-hexopyranosyl)-1,4,6-trihydroxy-8-methyl-5,12-naphthacenedione
- 5,12-Naphthacenedione, 10-(2,6-dideoxy-beta-L-arabino-hexopyranosyl)-1,4,6-trihydroxy-8-methyl-
- 105997-04-4
- 1,5-Anhydro-2,6-dideoxy-1-(1,6,10-trihydroxy-8-methyl-5,12-dioxo-5,12-dihydrotetracen-2-yl)hexitol
- 2-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-1,6,10-trihydroxy-8-methyltetracene-5,12-dione
- DTXSID40909861
-
- Inchi: InChI=1S/C25H22O8/c1-9-5-14-13(16(26)6-9)7-15-20(24(14)31)23(30)12-4-3-11(22(29)19(12)25(15)32)18-8-17(27)21(28)10(2)33-18/h3-7,10,17-18,21,26-29,31H,8H2,1-2H3
- InChI Key: PBTVAODWGBKPII-UHFFFAOYSA-N
- SMILES: CC1C(O)C(O)CC(C2C=CC3C(C4C(O)=C5C=C(C=C(O)C5=CC=4C(=O)C=3C=2O)C)=O)O1
Computed Properties
- Exact Mass: 450.131468
- Monoisotopic Mass: 450.131468
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 1
- Complexity: 786
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 145
- XLogP3: 3.5
Experimental Properties
- Density: 1.548
- Boiling Point: 709°Cat760mmHg
- Flash Point: 246.4°C
- Refractive Index: 1.743
5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl- Related Literature
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
105997-04-4 (5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl-) Related Products
- 899728-30-4(ethyl 1-(3-bromophenyl)-4-(4-fluorobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2228833-11-0(1-methyl-3-(oxiran-2-yl)-1H-pyrazole)
- 2172561-11-2(tert-butyl N-2-(fluorosulfonyl)-1-(oxolan-3-yl)ethylcarbamate)
- 2137999-38-1(5-Acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonyl fluoride)
- 2171450-31-8((3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanoylpiperidine-3-carboxylic acid)
- 1806895-43-1(2-(Difluoromethyl)-3,4-dihydroxypyridine-5-sulfonamide)
- 154123-27-0(4-((ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol)
- 2138217-63-5(8-fluoro-1,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole)
- 1181973-94-3(3-3-(ethylsulfamoyl)phenylpropanoic acid)
- 2346524-34-1(2(1H)-Pyridinone, 5,6-dihydro-4-hydroxy-6-[4-(4-morpholinyl)phenyl]-6-(3-thienyl)-, (6S)-)
Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
CN Supplier
Reagent

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent
